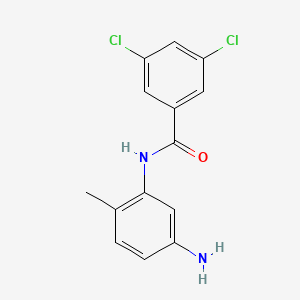

N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide

Description

N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide (CAS: 926210-73-3) is a benzamide derivative characterized by a 3,5-dichlorobenzoyl moiety linked to a 5-amino-2-methylphenyl group. Its molecular formula is C₁₄H₁₂Cl₂N₂O, with a molecular weight of 295.17 g/mol . The compound’s structure combines electron-withdrawing chlorine atoms on the benzamide ring with an electron-donating amino group on the phenyl ring, creating a balance of electronic effects that may influence its biological activity and solubility. It is part of a broader class of substituted benzamides studied for applications ranging from neuroprotection to agrochemical development .

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-3,5-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-2-3-12(17)7-13(8)18-14(19)9-4-10(15)6-11(16)5-9/h2-7H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSINOWMMMNDPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group and chlorine atoms can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Condensation Reactions: The amino group can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Condensation Reactions: The reactions are usually carried out in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation or reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and chlorine atoms play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers

- N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide (CAS: 926196-44-3) and N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide (CAS: 926194-44-7) share the same molecular formula (C₁₄H₁₂Cl₂N₂O) but differ in the position of the amino group on the phenyl ring. These positional isomers exhibit distinct physicochemical properties and binding affinities due to steric and electronic variations.

Benzimidazole Derivatives

- N-(1H-Benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide (compound 22, IC₅₀ = 6.4 μM) replaces the aminophenyl group with a benzoimidazole ring. This structural change significantly enhances neuroprotective potency (14-fold higher than DFB, a reference compound) while maintaining low cytotoxicity. The rigid benzoimidazole moiety likely improves target engagement with mGluR5 receptors compared to the flexible aminophenyl group in the target compound .

Neuroprotective Agents

- However, its lack of a benzoimidazole ring may reduce mGluR5 inhibitory activity. In contrast, N-(1H-Benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide (entry 20) shows 11-fold higher potency than DFB but lower cell viability, highlighting the trade-off between potency and toxicity .

Insecticidal Agents

- Nitro groups in compound 5 enhance electrophilicity, which could improve target binding but increase toxicity .

Physicochemical Properties

Solubility and Stability

- The target compound’s amino group likely improves aqueous solubility compared to 3,5-Dichlorobenzamide (CAS: 5980-23-4), a simpler analogue lacking the aminophenyl group. However, derivatives like N-(1H-Benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide (compound 24) achieve better solubility via extended conjugation, suggesting room for optimization in the target compound .

Biological Activity

N-(5-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with an amino group and a methyl group on the phenyl ring, which contributes to its unique chemical properties and biological activities. The presence of these functional groups allows it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has shown significant interactions with histone deacetylases (HDACs) and protein kinases. These interactions are crucial for regulating gene expression and cellular signaling pathways.

- Induction of Apoptosis : In cancer models, the compound has been observed to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

- Binding Interactions : The compound can form hydrogen bonds with specific residues in target proteins, which enhances its inhibitory effects on enzyme activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated:

- Cell Proliferation Inhibition : The compound reduced the viability of various cancer cell lines.

- Apoptotic Induction : Mechanistic studies revealed that it triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer effects, the compound has exhibited antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity comparable to established antibiotics .

- Fungal Activity : Preliminary studies suggest potential antifungal properties against species such as Candida spp. .

Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vitro Cancer Study : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines, with IC50 values indicating strong efficacy.

- Antimicrobial Testing : Another study evaluated its antimicrobial activity against clinical isolates of bacteria. The compound displayed MIC values ranging from 0.1 to 0.5 µg/mL against various strains, showcasing its potential as a therapeutic agent .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.